Tak931;tak 931 -

Tak931;tak 931

Catalog Number: EVT-13523848
CAS Number:
Molecular Formula: C17H19N5OS
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Tak931 involves several key steps that focus on creating a highly selective CDC7 inhibitor. The compound is characterized by its unique structure, which includes a bicyclic core and specific functional groups designed to enhance binding affinity to the CDC7 enzyme.

Technical Details

Tak931 is synthesized through a series of chemical reactions that include:

  • Formation of the bicyclic core: This typically involves cyclization reactions that create the thienopyridine structure.
  • Functionalization: Introduction of the pyrazole moiety and other substituents to optimize the compound's pharmacological properties.
  • Purification: Techniques such as chromatography are employed to isolate the final product with high purity.

The exact synthetic route may vary based on proprietary methods used by Takeda Oncology.

Molecular Structure Analysis

Structure

Tak931 has a complex molecular structure defined by its IUPAC name: 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate. The structure features:

  • A bicyclic azabicyclo[2.2.2]octane system.
  • A thienopyrimidine core that confers specificity towards CDC7 inhibition.
  • A pyrazole ring that enhances its biological activity.

Data

The molecular formula is C₁₃H₁₅N₅OS, with a molecular weight of approximately 285.36 g/mol. The compound exhibits an IC₅₀ (median inhibitory concentration) of less than 0.3 nM against CDC7, indicating potent inhibitory activity .

Chemical Reactions Analysis

Reactions

Tak931 functions primarily through competitive inhibition of CDC7 kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to replication stress in cancer cells.

Technical Details

Key reactions associated with Tak931 include:

  • Enzyme Inhibition: Tak931 binds to the ATP-binding site of CDC7, preventing substrate phosphorylation.
  • Cellular Response: Inhibition results in S phase delay and mitotic aberrations, ultimately causing apoptosis in susceptible cancer cells.

Preclinical studies have demonstrated that Tak931 can induce senescence-like characteristics in treated cells, contributing to its antiproliferative effects .

Mechanism of Action

Tak931 acts as an ATP-competitive inhibitor of CDC7 kinase. By inhibiting this enzyme, it disrupts the initiation of DNA replication, leading to replication stress characterized by:

  • Increased DNA damage: Cells exhibit elevated levels of single-strand breaks.
  • Cell Cycle Arrest: Treated cells often undergo S phase arrest and subsequent apoptosis.
  • Induction of Senescence: The compound can induce a senescence-associated secretory phenotype (SASP), which may enhance immune responses against tumors .
Physical and Chemical Properties Analysis

Physical Properties

Tak931 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility characteristics are typically determined during formulation studies.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: As an inhibitor, its reactivity is largely defined by its ability to form stable complexes with CDC7.

Pharmacokinetic studies indicate that Tak931 reaches maximum plasma concentrations approximately 1–4 hours post-administration, demonstrating dose-proportional systemic exposure .

Applications

Tak931 has been primarily explored for its potential in oncology as a treatment for various solid tumors. Its applications include:

  • Clinical Trials: Investigated for use in combination therapies and as a single agent in advanced-stage cancers.
  • Research Tool: Utilized in preclinical studies to understand replication stress mechanisms and evaluate combination strategies with other therapeutic agents like PARP inhibitors.

Despite its discontinuation in clinical development, research surrounding Tak931 continues to provide insights into CDC7 inhibition and its implications for cancer therapy .

Introduction to CDC7 Kinase as a Therapeutic Target in Oncogenesis

Role of CDC7 in DNA Replication and Genomic Stability

Cell Division Cycle 7 (CDC7) is a serine-threonine kinase that forms an active complex with its regulatory subunits DBF4 or DRF1 (also termed ASK), collectively known as the DBF4-dependent kinase (DDK). This complex is a master regulator of DNA replication initiation in eukaryotic cells. CDC7-DDK phosphorylates subunits of the minichromosome maintenance (MCM) complex (specifically MCM2 at Ser40, MCM4, and MCM6), which licenses replication origins for firing and facilitates the recruitment of downstream replisome components like CDC45 [1] [5] [9]. Beyond origin firing, CDC7 stabilizes replication forks during stress, coordinates replication checkpoint activation via Claspin phosphorylation, and maintains replication timing fidelity [5] [9]. Depletion or inhibition of CDC7 leads to:

  • S-phase arrest: Incomplete DNA synthesis due to impaired origin firing.
  • Replication fork collapse: Accumulation of single-stranded DNA gaps and double-strand breaks.
  • Loss of genome integrity: Chromosomal aberrations and aneuploidy [1] [3] [5].

Table 1: Key Functions of CDC7 Kinase in DNA Metabolism

Biological ProcessMolecular MechanismConsequence of CDC7 Inhibition
Replication InitiationPhosphorylation of MCM2/4/6 complex → Helicase activation & Cdc45 loadingAbrogated origin firing; S-phase delay
Fork StabilityActivation of ATR-Chk1 pathway via Claspin phosphorylationFork collapse; DNA strand breaks
Checkpoint AdaptationRAD18-dependent translesion synthesis (TLS) activationDefective DNA damage bypass; mitotic catastrophe
Chromatin MaintenanceChromatin retention of replication factors under stressImpaired recovery from replication stress

Replication Stress as a Hallmark of Cancer Pathogenesis

Replication stress (RS) refers to the slowing or stalling of DNA replication forks, leading to genomic instability—a defining feature of cancer cells. Oncogenes (e.g., RAS, MYC) drive aberrant cell proliferation, creating nucleotide shortages, reactive oxygen species (ROS), and transcription-replication conflicts. This depletes replication resources and causes fork collapse [2] [6] [9]. CDC7 is upregulated in cancers (e.g., triple-negative breast cancer, ovarian carcinoma) and correlates with poor prognosis. Its activity becomes essential in high-RS tumors because:

  • Oncogene-induced RS: Constitutively active mitogenic signaling exhausts replication resources.
  • Checkpoint dependency: Cancer cells rely on CDC7-mediated fork stabilization to survive RS.
  • Vulnerability to origin firing defects: Tumors with defective G1/S checkpoints (e.g., TP53 mutants) cannot compensate for CDC7 inhibition [2] [5] [9].

Table 2: Replication Stress Inducers in Cancer and Link to CDC7

Source of Replication StressExample in CancerCDC7 Dependency
Oncogene ActivationRAS mutations (pancreatic, CRC); MYC amplificationHigh (sustains fork progression)
Nucleotide Pool DepletiondNTP shortages in KRAS-mutant tumorsCritical (bypasses stress via TLS)
Transcriptional OverloadHypertranscription in MYC-driven tumorsEssential (resolves R-loops)
Defective DNA RepairBRCA1/2 mutationsSynthetic lethality with CDC7i

Rationale for Targeting CDC7 in RAS-Mutant and High-Replication-Stress Tumors

RAS mutations (occurring in ~30% of cancers) drive aggressive tumorigenesis by constitutively activating the MAPK and PI3K pathways. This creates a unique dependency on CDC7 due to:

  • Elevated Intrinsic RS: RAS-mutant cells exhibit chronic nucleotide depletion, increased transcription-replication collisions, and ROS-mediated DNA damage [4] [7] [8].
  • CDC7 Overexpression: KRAS-mutant pancreatic/colorectal tumors show amplified CDC7 mRNA and protein levels [2] [6].
  • Synthetic Lethality: RAS-mutant cells are 3–5× more sensitive to CDC7 inhibition than wild-type counterparts. Preclinical studies demonstrate that TAK-931, a selective CDC7 inhibitor, induces irreversible proliferation arrest in RAS-mutant xenografts but spares non-transformed cells [2] [6] [9].

Mechanistically, TAK-931 exacerbates RS in RAS-mutant tumors by:

  • Suppressing origin firing: Reduces new fork initiation by >70% [2] [6].
  • Inducing mitotic aberrations: Causes centrosome amplification and chromosome missegregation due to premature mitotic entry with under-replicated DNA [2] [6].
  • Provoking inflammatory senescence: RS-mediated aneuploidy triggers senescence-associated secretory phenotype (SASP), enhancing immunogenicity [3].

Table 3: Preclinical Efficacy of TAK-931 in RAS-Mutant vs. Wild-Type Models

Model SystemRAS-Mutant ResponseRAS-Wild-Type ResponseKey Biomarkers
Cell Line Panels (n=458)IC₅₀: 0.1–0.5 µM (e.g., PANC-1, SW948)IC₅₀: >1.5 µM (e.g., fibroblasts)pMCM2(S40) loss; γH2AX increase
PDX Models (Pancreatic)Tumor regression: 60–80%Stabilization onlyK-i67↓; cleaved caspase-3↑
Immune-Competent ModelsCD8+ T-cell infiltration ↑; PD-L1↑Minimal immune activationCXCL10/IL-8 secretion

Properties

Product Name

Tak931;tak 931

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-2-yl)-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)

InChI Key

XGVXKJKTISMIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.